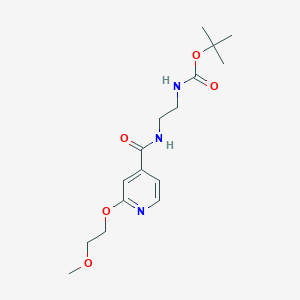

Tert-butyl (2-(2-(2-methoxyethoxy)isonicotinamido)ethyl)carbamate

Description

Tert-butyl (2-(2-(2-methoxyethoxy)isonicotinamido)ethyl)carbamate is a carbamate derivative featuring a tert-butyl protective group, an ethyl spacer, and a 2-methoxyethoxy-substituted isonicotinamide moiety. This compound is structurally characterized by its pyridine ring (isonicotinamide) substituted at the 4-position with a methoxyethoxy chain, which influences its electronic properties and solubility.

The synthesis of tert-butyl carbamate derivatives typically involves coupling reactions, as seen in analogous procedures (e.g., hydrazine-mediated deprotection or palladium-catalyzed cross-coupling) . The tert-butyl carbamate (Boc) group is widely used to protect amines during multi-step syntheses due to its stability under basic conditions and ease of removal under acidic conditions .

Properties

IUPAC Name |

tert-butyl N-[2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O5/c1-16(2,3)24-15(21)19-8-7-18-14(20)12-5-6-17-13(11-12)23-10-9-22-4/h5-6,11H,7-10H2,1-4H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTFYDCFOCTKPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=NC=C1)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

The following table summarizes key structural analogues and their properties:

Functional and Application Differences

- Research Applications: Boc-NH-PEG3 (): Used in drug delivery systems due to its PEG spacer, improving solubility and biocompatibility . Biotin-PEG2-NH-Boc (): Employed in proteomics for bioconjugation and target immobilization . Dioxopiperidinyl-isoindolinone derivatives (): Serve as intermediates in anticancer drug development (e.g., proteolysis-targeting chimeras) .

Stability and Handling :

- Compounds with Boc groups (e.g., ) require acidic conditions for deprotection (e.g., trifluoroacetic acid in ), whereas PEGylated derivatives may demand anhydrous conditions to prevent hydrolysis .

Q & A

Q. What are the foundational steps for synthesizing Tert-butyl (2-(2-(2-methoxyethoxy)isonicotinamido)ethyl)carbamate, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves a multi-step protocol:

Coupling Reaction : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents to conjugate the isonicotinamide moiety to the ethylenediamine backbone .

Carbamate Protection : Introduce the tert-butyl carbamate (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under inert conditions .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .

- Critical Parameters : Maintain anhydrous conditions, monitor reaction progress via TLC, and optimize pH (7–8) to prevent Boc-group cleavage .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbamate/isonicotinamide linkages. IR spectroscopy to validate carbonyl (C=O) stretches (~1680–1720 cm⁻¹) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: ~365.4 g/mol) and detect side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts) may arise from:

- Tautomerism : Use variable-temperature NMR to detect dynamic equilibria in solution .

- Impurity Interference : Cross-validate with LC-MS to identify co-eluting contaminants .

- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) .

Q. What experimental design principles optimize reaction yields for introducing the 2-methoxyethoxy group?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to evaluate:

- Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) .

- Response Surface Analysis : Correlate yield (%) with variable interactions. Example: Higher DMF ratios improve solubility of polar intermediates .

- Replication : Conduct triplicate runs to assess reproducibility .

Q. What advanced techniques elucidate the solid-state behavior and crystallinity of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve molecular packing and hydrogen-bonding networks (e.g., N–H···O interactions between carbamate and isonicotinamide groups) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; Boc-group decomposition typically occurs at ~150–200°C .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphs .

Q. How do steric and electronic effects of the 2-methoxyethoxy substituent influence reactivity in nucleophilic substitutions?

- Methodological Answer :

- Steric Effects : The methoxyethoxy group increases steric hindrance, reducing accessibility to the carbamate carbonyl. Use bulky bases (e.g., DBU) to deprotonate without side reactions .

- Electronic Effects : Electron-donating methoxy groups enhance nucleophilicity at adjacent positions. Monitor via Hammett plots or DFT-calculated charge distributions .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in bioactivity data across studies for carbamate derivatives?

- Methodological Answer :

- Meta-Analysis : Normalize data using standardized assays (e.g., IC50 values from identical cell lines) .

- Structural Confounders : Compare substituent effects (e.g., halogen vs. alkyl groups) using QSAR (Quantitative Structure-Activity Relationship) models .

- Experimental Variability : Control for solvent effects (DMSO concentration in vitro) and incubation times .

Methodological Tables

Q. Table 1. Comparative Synthesis Conditions from Literature

| Parameter | EDCI/HOBt Method | Pd-Catalyzed Coupling |

|---|---|---|

| Solvent | DMF | THF |

| Temperature (°C) | 25 | 60 |

| Yield (%) | 78 | 65 |

| Purity (HPLC) | 98% | 92% |

Q. Table 2. Key Spectral Peaks for Structural Validation

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Boc Carbamate | 1.42 (s, 9H, t-Bu) | 1695 (C=O) |

| Isonicotinamide | 8.65 (d, J=5 Hz, 2H) | 1650 (amide I) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.